molecular formula C12H10ClNO3S B1274471 4-acetamidonaphthalene-1-sulfonyl Chloride CAS No. 5690-20-0

4-acetamidonaphthalene-1-sulfonyl Chloride

Cat. No.: B1274471
CAS No.: 5690-20-0
M. Wt: 283.73 g/mol
InChI Key: OMCFQVVRMGXXAF-UHFFFAOYSA-N
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Description

4-Acetamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S. It is a derivative of naphthalene, characterized by the presence of an acetamido group at the 4-position and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Acetamidonaphthalene-1-sulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino groups in proteins, forming sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, the compound can affect gene expression by modifying transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition or activation of enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed at specific dosages, beyond which toxic or adverse effects may occur. High doses of this compound can cause cellular toxicity, organ damage, and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can influence metabolite levels by altering the activity of enzymes responsible for their synthesis or degradation. These effects can have downstream impacts on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within tissues can also impact its overall efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. The specific localization of this compound can determine its effects on cellular processes and overall cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidonaphthalene-1-sulfonyl chloride typically involves the sulfonation of 4-acetamidonaphthalene. The process begins with the acylation of 4-aminonaphthalene to form 4-acetamidonaphthalene. This intermediate is then subjected to sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 1-position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 4-acetamidonaphthalene-1-sulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.

    Hydrolysis: This reaction is usually performed in aqueous conditions, often with the addition of a mild acid or base to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

    Sulfonic Acid: Formed through hydrolysis.

    Sulfonamide: Formed through reduction.

Scientific Research Applications

4-Acetamidonaphthalene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections, due to its ability to form sulfonamide derivatives.

    Industry: Applied in the production of dyes and pigments, where it serves as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a naphthalene ring.

    4-Amino-1-naphthalenesulfonic Acid: Lacks the acetamido group and has a sulfonic acid group instead of a sulfonyl chloride group.

    4-Acetamidobenzenesulfonic Acid: Similar to 4-acetamidobenzenesulfonyl chloride but with a sulfonic acid group.

Uniqueness

4-Acetamidonaphthalene-1-sulfonyl chloride is unique due to the presence of both an acetamido group and a sulfonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-acetamidonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCFQVVRMGXXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398618
Record name 4-acetamidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-20-0
Record name 4-acetamidonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., 4-acetamidonaphthalene-1-sulfonic acid (5 g, 19 mmol) was slowly added to chlorosulfonic acid (25 ml). The mixture was allowed to warm to RT over 30 minutes and then stirred for 2 h. After slowly adding the reaction mixture to ice water, a fine yellow precipitate formed which was filtered, washed with water and dried under vacuum to give 4-acetamidonaphthalene-1-sulfonyl chloride (4.73 g, 87%). LC/MS (10-99% CH3CN), M/Z: M+1 obs=284.0; tR=3.06 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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